GW 441756

概要

説明

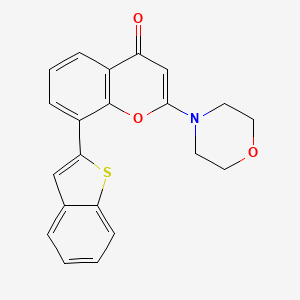

GW 441756 is a synthetic and biologically active compound known for its potent and selective inhibition of the nerve growth factor receptor tyrosine kinase A (TrkA). This compound has garnered significant attention in scientific research due to its ability to inhibit TrkA with high specificity, making it a valuable tool in studying neuronal signaling pathways and potential therapeutic applications .

作用機序

Target of Action

GW 441756 is a potent and selective inhibitor of the nerve growth factor (NGF) receptor tyrosine kinase A (TrkA) . TrkA is a receptor tyrosine kinase that plays a crucial role in the nervous system’s development and function, particularly in neuronal survival and differentiation .

Mode of Action

As a TrkA inhibitor, this compound binds to the TrkA receptor, blocking its activation by NGF . This inhibition prevents the receptor’s downstream signaling pathways, which are typically activated upon NGF binding .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the NGF-TrkA signaling pathway . By inhibiting TrkA, this compound disrupts the normal signaling events that follow NGF binding, which can lead to changes in neuronal survival, differentiation, and function .

Pharmacokinetics

This solubility suggests that this compound could be administered in a suitable vehicle for in vivo studies .

Result of Action

The inhibition of TrkA by this compound can lead to a decrease in NGF-mediated effects, such as neuronal survival and differentiation . For example, it has been reported that this compound can eliminate BmK NSPK-induced neurite outgrowth .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s solubility in DMSO suggests that the choice of solvent can impact its bioavailability . Additionally, factors such as temperature, pH, and the presence of other molecules in the environment could potentially affect the compound’s stability and activity .

生化学分析

Biochemical Properties

GW 441756 has been shown to interact with the TrkA receptor tyrosine kinase, displaying over 100-fold selectivity over a range of other kinases . This interaction plays a crucial role in various biochemical reactions, particularly those involving nerve growth factor (NGF) signaling pathways .

Cellular Effects

In cellular studies, this compound has been found to decrease cell proliferation and potentiate the effects of chemotherapeutic agents in Ewing sarcoma . It has also been shown to block TrkA-mediated γH2AX production and apoptosis in TrkA-overexpressing cells .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the TrkA receptor, inhibiting its kinase activity . This inhibition disrupts the downstream signaling pathways of TrkA, leading to decreased cell proliferation and increased apoptosis .

Dosage Effects in Animal Models

While there is limited information available on the dosage effects of this compound in animal models, it has been reported that this compound at a dosage of 10 mg/kg increased the level of sAβPPα and increased the sAβPPα to Aβ42 ratio to 1.85 times over control in an Alzheimer’s disease (AD) mouse model .

Metabolic Pathways

Given its role as a TrkA inhibitor, it is likely to be involved in pathways related to nerve growth factor (NGF) signaling .

準備方法

Synthetic Routes and Reaction Conditions: GW 441756 is synthesized through a series of chemical reactions involving the formation of a pyrrolo[3,2-b]pyridin-2-one core structure. The synthetic route typically involves the condensation of 1-methylindole-3-carbaldehyde with a suitable pyrrole derivative under specific reaction conditions . The reaction conditions often include the use of organic solvents such as dimethyl sulfoxide (DMSO) and may require heating and stirring to achieve the desired product.

Industrial Production Methods: While detailed industrial production methods for this compound are not widely documented, the compound is generally produced in research laboratories using standard organic synthesis techniques. The scalability of the synthesis process would depend on optimizing reaction conditions and purification methods to ensure high yield and purity .

化学反応の分析

Types of Reactions: GW 441756 primarily undergoes substitution reactions due to the presence of reactive functional groups in its structure. The compound can participate in nucleophilic substitution reactions, where nucleophiles attack electrophilic centers on the molecule .

Common Reagents and Conditions: Common reagents used in the synthesis and modification of this compound include organic solvents like DMSO and ethanol. The reactions are typically carried out under controlled temperatures, often requiring heating to facilitate the reaction .

Major Products Formed: The major products formed from reactions involving this compound are typically derivatives of the original compound, where specific functional groups are modified to enhance its biological activity or selectivity .

科学的研究の応用

GW 441756 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool to study the mechanisms of TrkA inhibition and its effects on neuronal signaling pathways . In biology, this compound is employed to investigate the role of TrkA in neuronal survival, differentiation, and apoptosis . In medicine, the compound has potential therapeutic applications in treating neurodegenerative diseases and certain types of cancer by inhibiting TrkA-mediated signaling pathways . Additionally, this compound is used in industrial research to develop new drugs targeting TrkA and related pathways .

類似化合物との比較

GW 441756 is unique in its high selectivity for TrkA compared to other similar compounds. It displays over 100-fold selectivity for TrkA over a range of other kinases, making it a valuable tool for studying TrkA-specific signaling pathways . Similar compounds include other TrkA inhibitors such as semaxanib and GNF-5837, which also target the TrkA receptor but may have different selectivity profiles and biological activities .

特性

CAS番号 |

504433-24-3 |

|---|---|

分子式 |

C17H14ClN3O |

分子量 |

311.8 g/mol |

IUPAC名 |

3-[(1-methylindol-3-yl)methylidene]-1H-pyrrolo[3,2-b]pyridin-2-one;hydrochloride |

InChI |

InChI=1S/C17H13N3O.ClH/c1-20-10-11(12-5-2-3-7-15(12)20)9-13-16-14(19-17(13)21)6-4-8-18-16;/h2-10H,1H3,(H,19,21);1H |

InChIキー |

GXUJPQDCLCDKLU-UHFFFAOYSA-N |

SMILES |

CN1C=C(C2=CC=CC=C21)C=C3C4=C(C=CC=N4)NC3=O |

異性体SMILES |

CN1C=C(C2=CC=CC=C21)/C=C\3/C4=C(C=CC=N4)NC3=O |

正規SMILES |

CN1C=C(C2=CC=CC=C21)C=C3C4=C(C=CC=N4)NC3=O.Cl |

ピクトグラム |

Irritant |

同義語 |

1,3-dihydro-3-((1-methyl-1H-indol-3-yl)methylne))-2H-pyrrolo(3,2-b)pyridin-2-one GW 441756 |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary molecular target of GW441756?

A1: GW441756 is a potent and selective inhibitor of Tropomyosin receptor kinase A (TrkA). [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q2: How does GW441756 interact with TrkA?

A2: GW441756 binds to the intracellular kinase domain of TrkA, preventing its activation by its natural ligand, Nerve Growth Factor (NGF). [, , , , , , , , , , , , , , , , , , , , , , , , , , , ] This competitive inhibition disrupts downstream signaling cascades typically activated by NGF.

Q3: What are the downstream effects of GW441756-mediated TrkA inhibition?

A3: Inhibiting TrkA with GW441756 has been shown to:

- Reduce cell proliferation: Studies in various cancer cell lines, including Ewing sarcoma, pancreatic cancer, and breast cancer, have demonstrated that GW441756 inhibits cell proliferation. [, , , ]

- Induce apoptosis: Treatment with GW441756 has been linked to increased apoptosis in cancer cells. [, , ]

- Inhibit migration and invasion: Research suggests that GW441756 can reduce the migratory and invasive capacity of cancer cells, potentially hindering metastasis. [, ]

- Modulate neuronal activity: GW441756 can impact neuronal differentiation and neurite outgrowth in models of neuronal development and regeneration. [, , , ]

Q4: What is the molecular formula and weight of GW441756?

A6: The molecular formula of GW441756 is C18H13N3O, and its molecular weight is 287.31 g/mol. [, ]

Q5: Is there any available spectroscopic data for GW441756?

A5: While the provided abstracts don't offer detailed spectroscopic data, researchers can access this information through the compound's certificate of analysis from commercial suppliers or scientific literature focusing on its synthesis and characterization.

Q6: What in vitro models have been used to study GW441756?

A8: Various cell lines, including human sarcoma cells, neuroblastoma cells, pancreatic cancer cells, and breast cancer cells, have been employed in in vitro studies to investigate the effects of GW441756 on cell proliferation, apoptosis, migration, and associated signaling pathways. [, , , , , , , , , ]

Q7: What in vivo models have been used to assess GW441756's efficacy?

A9: Rodent models of various conditions, including myocardial infarction, spinal cord injury, and cystitis, have been used to evaluate the therapeutic potential of GW441756. [, , , , ] For instance, in a mouse model of myocardial infarction, GW441756 administration was found to suppress tumor growth, suggesting its potential in managing cancer progression in individuals with heart failure. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Amino-2-[[(2,3-difluorophenyl)methyl]thio]-4-pyrimidinol](/img/structure/B3269119.png)

![2-Cyclohexen-1-one, 2-[hydroxy(3-nitrophenyl)methyl]-](/img/structure/B3269125.png)